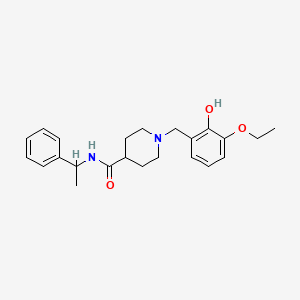![molecular formula C22H16Cl2N2OS2 B12460678 N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-[(2,4-dichlorobenzyl)sulfanyl]acetamide](/img/structure/B12460678.png)
N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-[(2,4-dichlorobenzyl)sulfanyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(1,3-BENZOTHIAZOL-2-YL)PHENYL]-2-{[(2,4-DICHLOROPHENYL)METHYL]SULFANYL}ACETAMIDE is a complex organic compound that features a benzothiazole moiety, a phenyl group, and a dichlorophenylmethylsulfanyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,3-BENZOTHIAZOL-2-YL)PHENYL]-2-{[(2,4-DICHLOROPHENYL)METHYL]SULFANYL}ACETAMIDE typically involves the following steps:
Formation of the Benzothiazole Moiety: This is achieved by reacting 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Attachment of the Phenyl Group: The benzothiazole derivative is then reacted with a halogenated phenyl compound in the presence of a base to form the desired phenyl-substituted benzothiazole.
Introduction of the Dichlorophenylmethylsulfanyl Group: This step involves the reaction of the phenyl-substituted benzothiazole with a dichlorophenylmethylsulfanyl chloride in the presence of a base to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve the same synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the dichlorophenylmethylsulfanyl group.
Reduction: Reduction reactions can occur at the benzothiazole moiety, potentially converting it to a benzothiazoline derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the halogenated phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Products may include benzothiazoline derivatives.
Substitution: Products will vary depending on the nucleophile used but may include substituted benzothiazole derivatives.
Aplicaciones Científicas De Investigación
N-[3-(1,3-BENZOTHIAZOL-2-YL)PHENYL]-2-{[(2,4-DICHLOROPHENYL)METHYL]SULFANYL}ACETAMIDE has several applications in scientific research:
Medicinal Chemistry: It has been studied for its antibacterial properties, showing activity against both Gram-positive and Gram-negative bacteria.
Biological Studies: The compound can be used as a probe to study the interactions of benzothiazole derivatives with biological targets.
Industrial Applications: It may be used in the development of new materials with specific chemical properties, such as antimicrobial coatings.
Mecanismo De Acción
The mechanism of action of N-[3-(1,3-BENZOTHIAZOL-2-YL)PHENYL]-2-{[(2,4-DICHLOROPHENYL)METHYL]SULFANYL}ACETAMIDE involves its interaction with bacterial cell membranes and enzymes. The benzothiazole moiety is known to interfere with bacterial DNA synthesis, while the dichlorophenylmethylsulfanyl group enhances its binding affinity to bacterial proteins, leading to cell death.
Comparación Con Compuestos Similares
Similar Compounds
N-(1,3-BENZOTHIAZOL-2-YL)-2-PHENYLACETAMIDE: Lacks the dichlorophenylmethylsulfanyl group, resulting in different biological activity.
2-(2,4-DICHLOROPHENYL)-1,3-BENZOTHIAZOLE: Lacks the acetamide linkage, affecting its solubility and reactivity.
Uniqueness
N-[3-(1,3-BENZOTHIAZOL-2-YL)PHENYL]-2-{[(2,4-DICHLOROPHENYL)METHYL]SULFANYL}ACETAMIDE is unique due to its combination of a benzothiazole moiety with a dichlorophenylmethylsulfanyl group, which imparts specific antibacterial properties and enhances its binding affinity to bacterial targets .
Propiedades
Fórmula molecular |
C22H16Cl2N2OS2 |
|---|---|
Peso molecular |
459.4 g/mol |
Nombre IUPAC |
N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-[(2,4-dichlorophenyl)methylsulfanyl]acetamide |
InChI |
InChI=1S/C22H16Cl2N2OS2/c23-16-9-8-15(18(24)11-16)12-28-13-21(27)25-17-5-3-4-14(10-17)22-26-19-6-1-2-7-20(19)29-22/h1-11H,12-13H2,(H,25,27) |
Clave InChI |
ZGTYRNLOJKNEIG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)N=C(S2)C3=CC(=CC=C3)NC(=O)CSCC4=C(C=C(C=C4)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2,5-dimethylphenoxy)-N'-[(3E)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B12460598.png)
![N-(2,6-diethylphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B12460604.png)
![2-[(E)-(1H-Indol-3-ylmethylidene)amino]-4,5-diphenylfuran-3-carbonitrile](/img/structure/B12460611.png)
![3-(aminomethyl)-4-chloro-7-(2-hydroxyethoxy)benzo[c][1,2]oxaborol-1(3H)-ol hydrochloride](/img/structure/B12460612.png)
![2-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1,3-benzothiazol-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B12460620.png)
![(1R,2S)-2-[(2-fluoro-5-nitrophenyl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B12460628.png)

![N~2~-{4,6-bis[(2,4-dimethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(3-methoxyphenyl)glycinamide](/img/structure/B12460641.png)

![4-(4-{[(4-Bromophenyl)carbonyl]amino}phenoxy)benzene-1,2-dicarboxylic acid](/img/structure/B12460663.png)



![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methylbenzamide](/img/structure/B12460691.png)
